Tetrahydrodeoxoaflatoxin B1

Description

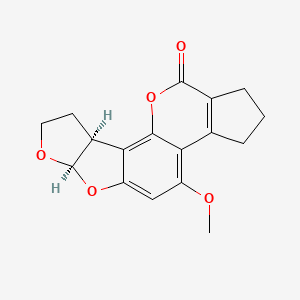

Tetrahydrodeoxoaflatoxin B1 is a modified derivative of aflatoxin B1, a mycotoxin produced by Aspergillus species. Its molecular formula is C₁₇H₁₆O₅, with a monoisotopic mass of 300.09976 Da and an InChIKey identifier of QXRAODUQDRHZQC-DYZYQPBXSA-N . Structurally, it features a tetrahydro (four added hydrogens) modification and a deoxygenation (loss of one oxygen atom) compared to aflatoxin B1 (C₁₇H₁₂O₆).

Properties

CAS No. |

1503-44-2 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one |

InChI |

InChI=1S/C17H16O5/c1-19-11-7-12-14(10-5-6-20-17(10)21-12)15-13(11)8-3-2-4-9(8)16(18)22-15/h7,10,17H,2-6H2,1H3/t10-,17+/m0/s1 |

InChI Key |

QXRAODUQDRHZQC-DYZYQPBXSA-N |

Isomeric SMILES |

COC1=C2C3=C(CCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |

Canonical SMILES |

COC1=C2C3=C(CCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrodeoxoaflatoxin B1 involves the hydrogenation of aflatoxin B1. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the aflatoxin B1 molecule to its tetrahydrodeoxo form .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial hydrogenation reactors, which can handle higher volumes of reactants and maintain precise control over reaction conditions. The purification of the final product is achieved through chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrodeoxoaflatoxin B1 can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction can be achieved using stronger reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce further reduced forms of the compound .

Scientific Research Applications

Tetrahydrodeoxoaflatoxin B1 has several scientific research applications:

Chemistry: Used as a model compound to study the chemical behavior of aflatoxin derivatives.

Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

Medicine: Explored for its potential effects on cellular processes and its role in carcinogenesis.

Industry: Utilized in the development of detection methods for aflatoxin contamination in food and feed products

Mechanism of Action

The mechanism of action of tetrahydrodeoxoaflatoxin B1 involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. It also induces oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt normal cellular functions .

Comparison with Similar Compounds

Aflatoxin B1

- Molecular Formula : C₁₇H₁₂O₆

- Key Differences: Aflatoxin B1 contains an unsaturated bifuran ring and an additional oxygen atom, making it highly reactive and carcinogenic.

Dihydroaflatoxin B1

- Molecular Formula : Likely C₁₇H₁₄O₆ (inferred from naming conventions).

- Safety Data :

- Comparison :

Aflatoxin B2

- Molecular Formula : C₁₇H₁₄O₆.

- Key Differences :

Research Implications and Gaps

- Further studies are needed to confirm its safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.